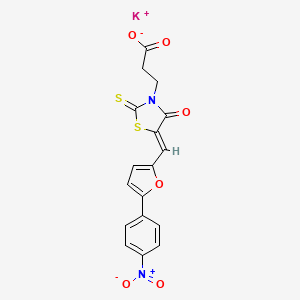

KYA1797K

Description

Propriétés

IUPAC Name |

potassium;3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O6S2.K/c20-15(21)7-8-18-16(22)14(27-17(18)26)9-12-5-6-13(25-12)10-1-3-11(4-2-10)19(23)24;/h1-6,9H,7-8H2,(H,20,21);/q;+1/p-1/b14-9-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUNRLYHXGMOLG-WQRRWHLMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)[O-])[N+](=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)[O-])[N+](=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11KN2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

KYA1797K: A Technical Guide to its Mechanism of Action in the Wnt/β-Catenin Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of KYA1797K, a potent and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway. This compound presents a novel therapeutic strategy for cancers with aberrant Wnt/β-catenin and Ras pathway activation, particularly colorectal cancers (CRC) harboring mutations in both APC and KRAS genes.[1][2] This document details the molecular interactions of this compound, its effects on key signaling proteins, and summarizes relevant in vitro and in vivo data. Experimental protocols for key assays are also provided to facilitate further research.

Core Mechanism of Action: Targeting the Axin Scaffolding Protein

This compound exerts its inhibitory effect on the Wnt/β-catenin pathway through a unique mechanism that involves the direct binding to the scaffolding protein Axin.[1][2] Specifically, this compound targets the regulator of G-protein signaling (RGS) domain of Axin.[1][3] This interaction modulates the conformation of the β-catenin destruction complex, leading to enhanced degradation of both β-catenin and Ras proteins.[3][4]

The binding of this compound to Axin promotes the formation of the β-catenin destruction complex, which is composed of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1).[4][5] This enhanced assembly of the destruction complex leads to the activation of GSK3β.[1][3] Activated GSK3β then phosphorylates both β-catenin at serines 33 and 37 and threonine 41 (S33/S37/T41) and K-Ras at threonines 144 and 148 (T144/T148).[1] These phosphorylation events mark both proteins for ubiquitination by the β-TrCP E3 ligase, followed by proteasomal degradation.[5] Consequently, the levels of both β-catenin and Ras are significantly reduced within the cell.[4][5]

It is noteworthy that this compound enhances the binding affinity of β-catenin to Axin, GSK3β, and β-TrCP, but not to APC.[4][5] This selective enhancement of interactions within the destruction complex underlies its potent activity.

Recent studies have also suggested a potential off-target effect of this compound, where it acts as a weak binder to Programmed Death-Ligand 1 (PD-L1).[3][6] This interaction may contribute to its anti-cancer effects by modulating the PD-1/PD-L1 immune checkpoint.[3][6]

Figure 1: Mechanism of action of this compound in the Wnt/β-catenin pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line / Assay | Reference |

| IC50 | 0.75 µM | TOPflash reporter assay in HEK293 cells | [1][2][4] |

| Concentration for maximal effect | 5 - 50 µM | Various cancer cell lines | [3] |

| β-catenin and Ras reduction | Dose-dependent | SW480, LoVo, DLD1, HCT15 CRC cells | [1][4] |

| Apoptosis Induction | Effective | KRAS mutant NSCLC cells | [7][8] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage and Administration | Key Findings | Reference |

| Xenograft mice with D-MT cells (APC and KRAS mutations) | 25 mg/kg, intraperitoneal injection (i.p.) | ~70% reduction in tumor weight and volume | [1][4] |

| Apcmin/+/KRASG12DLA2 mouse model | Not specified | Significantly suppressed tumor growth | [1] |

| KrasLA2 mouse model | Not specified | Effectively inhibited Kras-driven tumorigenesis | [7][8] |

| D-gal-treated accelerated aging mice | 10 mg/kg/day, i.p. for 4 weeks | Inhibited β-catenin pathway and retarded age-related kidney fibrosis | [9] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the activity of this compound.

In Vitro Assays

3.1.1. Cell Lines and Culture

A variety of cancer cell lines have been used to study this compound, including:

-

Non-Small Cell Lung Cancer (NSCLC): NCI-H1650, NCI-H460[4][8]

-

Gastric Cancer: NCI-N87, MKN74[4]

-

Triple-Negative Breast Cancer (TNBC): MDA-MB-436, MDA-MB-468, BT549, 4T1[10]

-

Human Embryonic Kidney: HEK293 (for reporter assays)[4]

-

Human Proximal Renal Tubular Cells: HKC-8[9]

Cells are typically cultured in DMEM or RPMI medium supplemented with 10% FBS, 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in a 5% CO2 atmosphere.[10] For in vitro studies, this compound is typically dissolved in DMSO.[4][10]

3.1.2. TOPflash Reporter Assay

This assay is used to measure the transcriptional activity of the β-catenin/TCF/LEF complex.

-

Cell Seeding: Seed HEK293 cells in 24-well plates.

-

Transfection: Co-transfect cells with the TOPflash TCF/LEF reporter plasmid and a control plasmid (e.g., pRL-TK Renilla luciferase for normalization).

-

Treatment: After 24 hours, treat the cells with varying concentrations of this compound or vehicle control (DMSO).

-

Lysis and Measurement: After a further 24-48 hours, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Analysis: Normalize the TOPflash activity to the Renilla luciferase activity to determine the effect of this compound on Wnt/β-catenin signaling.

3.1.3. Cell Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cells (e.g., 2 x 104 cells/well for HCT15 or SW480) in a 24-well or 96-well plate.[4]

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound or DMSO for the desired duration (e.g., 72 hours).[4]

-

MTT Addition: Add MTT reagent to each well at a final concentration of 0.25 mg/ml and incubate for 2 hours at 37°C.[4]

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the insoluble formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance of the formazan product at 590 nm using a microplate reader.[4]

Figure 2: A typical experimental workflow for in vitro evaluation of this compound.

In Vivo Xenograft Studies

These studies are crucial for evaluating the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., D-MT cells harboring both APC and KRAS mutations) into the flank of the mice.[4]

-

Tumor Growth: Allow tumors to grow to a palpable size.

-

Treatment: Administer this compound (e.g., 25 mg/kg) or vehicle control via intraperitoneal injection daily.[3][4]

-

Monitoring: Monitor tumor volume and mouse weight regularly. Tumor volume can be calculated using the formula: (length x width2) / 2.

-

Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors. Measure the final tumor weight and volume.[4]

-

Immunohistochemistry/Western Blot: Analyze tumor tissues for the levels of β-catenin, Ras, and other relevant biomarkers.[4]

Drug Formulation for In Vivo Studies: A common formulation for this compound for intraperitoneal injection involves a mixture of DMSO, PEG300, Tween-80, and saline.[1] For a 1 mg/mL solution, a suggested protocol is to mix 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

Conclusion

This compound is a promising Wnt/β-catenin pathway inhibitor with a well-defined mechanism of action centered on the Axin protein. By promoting the degradation of both β-catenin and Ras, it offers a dual-targeting approach that is particularly effective in cancers with mutations in both pathways. The data summarized in this guide highlights its potential as a therapeutic agent, and the provided protocols offer a framework for further investigation into its efficacy and applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. allgenbio.com [allgenbio.com]

- 3. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. KYA 1797K | β-catenin | Tocris Bioscience [tocris.com]

- 6. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Ras destabilizer this compound overcomes the resistance of EGFR tyrosine kinase inhibitor in KRAS-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound, a Novel Small Molecule Destabilizing β-Catenin, Is Superior to ICG-001 in Protecting against Kidney Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Destabilization of β-catenin and RAS by targeting the Wnt/β-catenin pathway as a potential treatment for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Target of KYA1797K

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the small molecule KYA1797K, focusing on its primary cellular target and mechanism of action. The information presented is collated from peer-reviewed scientific literature and technical data sheets, intended to support further research and development efforts in oncology and related fields.

Introduction

This compound is a synthetic small molecule that has emerged as a potent inhibitor of aberrantly activated Wnt/β-catenin and Ras signaling pathways, both of which are critical drivers in the progression of numerous cancers, including colorectal cancer (CRC) and triple-negative breast cancer (TNBC).[1][2] This guide delineates the molecular interactions and cellular consequences of this compound treatment, providing a foundational understanding for its therapeutic potential.

Primary Cellular Target and Mechanism of Action

The principal cellular target of this compound is the Regulator of G-protein Signaling (RGS) domain of the scaffold protein Axin .[3][4] By directly binding to this domain, this compound modulates the conformation of the β-catenin destruction complex, leading to a cascade of downstream effects that culminate in the degradation of both β-catenin and Ras proteins.[3][5]

The mechanism unfolds as follows:

-

Binding to Axin: this compound directly interacts with the RGS domain of Axin.[3]

-

Enhanced Destruction Complex Formation: This binding event promotes the assembly and stability of the β-catenin destruction complex, which is comprised of Axin, Glycogen Synthase Kinase 3β (GSK3β), Adenomatous Polyposis Coli (APC), and β-transducin repeat-containing protein (β-TrCP).[5] this compound specifically enhances the binding affinity of β-catenin to Axin, GSK3β, and β-TrCP.[5]

-

GSK3β Activation: The stabilized complex facilitates the activation of GSK3β.[3][6]

-

Phosphorylation of β-catenin and Ras: Activated GSK3β phosphorylates both β-catenin (at Ser33/Ser37/Thr41) and Ras (at Thr144/Thr148), marking them for recognition by the E3 ubiquitin ligase β-TrCP.[6][7]

-

Proteasomal Degradation: The phosphorylated proteins are subsequently ubiquitinated and targeted for degradation by the proteasome.

This dual-targeting mechanism effectively attenuates two major oncogenic signaling pathways, making this compound a promising candidate for cancers harboring mutations in both the Wnt/β-catenin (e.g., APC mutations) and Ras pathways (e.g., KRAS mutations).[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with this compound's activity.

Table 1: In Vitro Efficacy

| Parameter | Value | Assay System | Reference |

| IC₅₀ (Wnt/β-catenin signaling) | 0.75 µM | TOPflash reporter assay | [3][5] |

| IC₅₀ (ASK1 inhibition) | 0.65 µM | Apoptosis signal-regulating kinase 1 inhibition assay | [8] |

| Typical Concentration Range | 5 - 50 µM | Various in vitro cell-based assays | [4] |

| Commonly Used Concentration | 25 µM | Cell proliferation and protein degradation assays | [4][5] |

Table 2: In Vivo Efficacy

| Parameter | Value | Animal Model | Reference |

| Dosage | 25 mg/kg | Mice with xenografted tumors | [5][6] |

| Administration Route | Intraperitoneal (i.p.) injection | Mouse models | [5] |

| Tumor Growth Inhibition | ~70% reduction in tumor weight and volume | D-MT cell line xenograft (APC and KRAS mutations) | [5][6] |

Table 3: Potential Off-Target Binding Affinity

| Target | Binding Affinity (KD) | Method | Note | Reference |

| PD-L1 | Modest affinity (in µM range) | Microscale Thermophoresis (MST) | Described as a weak interaction | [4] |

Signaling Pathways and Experimental Workflow Visualizations

Diagram 1: this compound Mechanism of Action

Caption: this compound binds to Axin, promoting destruction complex formation and GSK3β-mediated degradation of β-catenin and Ras.

Diagram 2: Experimental Workflow for Target Validation

References

- 1. Destabilization of β-catenin and RAS by targeting the Wnt/β-catenin pathway as a potential treatment for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Ras destabilizer this compound overcomes the resistance of EGFR tyrosine kinase inhibitor in KRAS-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. allgenbio.com [allgenbio.com]

- 4. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. embopress.org [embopress.org]

- 8. axonmedchem.com [axonmedchem.com]

KYA1797K: A Technical Guide to its Role in Promoting the β-Catenin Destruction Complex

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism and experimental validation of KYA1797K, a small molecule inhibitor of the Wnt/β-catenin signaling pathway. This compound promotes the degradation of β-catenin and Ras by directly targeting the scaffold protein Axin and enhancing the assembly and activity of the β-catenin destruction complex. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data, and detailed protocols for key experimental procedures.

Core Mechanism of Action: Stabilizing the Destruction Complex

This compound is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway with a reported IC50 of 0.75 µM in a TOPflash reporter assay.[1][2] Its primary mechanism involves binding directly to the Regulator of G-protein Signaling (RGS) domain of Axin.[3][4] This interaction modulates the conformation of the β-catenin destruction complex, a multiprotein assembly responsible for the phosphorylation and subsequent ubiquitination and proteasomal degradation of β-catenin.

By binding to Axin, this compound enhances the binding affinity of β-catenin to the other core components of the destruction complex, namely Glycogen Synthase Kinase 3β (GSK3β) and β-transducin repeat-containing protein (β-TrCP).[2] This fortified interaction facilitates the GSK3β-mediated phosphorylation of β-catenin at serine and threonine residues (S33/S37/T41).[4] Phosphorylated β-catenin is then recognized by the E3 ubiquitin ligase β-TrCP, leading to its polyubiquitination and degradation by the proteasome.[5] Consequently, this compound treatment leads to a significant reduction in cellular β-catenin levels in a dose-dependent manner.[2]

Interestingly, the interaction between Adenomatous Polyposis Coli (APC) and β-catenin is not directly enhanced by this compound.[2] The molecule's effect is centered on the Axin-scaffold, promoting a conformation that is more favorable for β-catenin phosphorylation and subsequent degradation.

Signaling Pathway Diagram

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Lines | Assay | Reference |

| IC50 (Wnt/β-catenin signaling) | 0.75 µM | HEK293T | TOPflash Assay | [1][2] |

| GI50 (Cell Growth Inhibition) | See Table 2 | Various CRC | MTT Assay | [6] |

| β-catenin Degradation | Dose-dependent | SW480, LoVo, DLD1, HCT15 | Western Blot | [2] |

| Ras Degradation | Dose-dependent | SW480, LoVo, DLD1, HCT15 | Western Blot | [2] |

Table 2: GI50 Values of this compound in Colorectal Cancer (CRC) Cell Lines

| Cell Line | GI50 (µM) | Mutation Status | Reference |

| SW480 | ~10 | APC mutant, KRAS wild-type | [6] |

| LoVo | ~15 | KRAS mutant | [6] |

| DLD1 | ~12 | APC mutant, KRAS mutant | [6] |

| HCT15 | ~18 | KRAS mutant | [6] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Dosage | Treatment Duration | Tumor Volume Reduction | Reference |

| D-MT cell line xenograft mice | 25 mg/kg (i.p.) | Daily | ~70% | [1][7] |

| ApcMin/+/KRASG12DLA2 mice | 25 mg/kg (i.p.) | Not specified | Significant suppression | [7][8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

Immunoprecipitation of β-Catenin Destruction Complex Components

This protocol is designed to assess the effect of this compound on the protein-protein interactions within the β-catenin destruction complex.

Materials:

-

Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails.

-

Antibodies: Rabbit anti-Axin, Mouse anti-β-catenin, Rabbit anti-GSK3β (Cell Signaling Technology or equivalent).

-

Protein A/G magnetic beads.

-

Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% NP-40.

-

Elution Buffer: 0.1 M Glycine-HCl (pH 2.5).

-

Neutralization Buffer: 1 M Tris-HCl (pH 8.5).

Procedure:

-

Cell Treatment: Plate colorectal cancer cells (e.g., SW480) and treat with either DMSO (vehicle control) or this compound at desired concentrations (e.g., 10 µM, 25 µM) for 24 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with Cell Lysis Buffer on ice for 30 minutes.

-

Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

-

Pre-clearing: Add 20 µL of Protein A/G magnetic beads to each lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Immunoprecipitation:

-

Remove the beads using a magnetic stand.

-

To the pre-cleared lysate, add 2-5 µg of the primary antibody (e.g., anti-Axin).

-

Incubate overnight at 4°C with gentle rotation.

-

-

Immune Complex Capture: Add 30 µL of fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads three times with 1 mL of ice-cold Wash Buffer.

-

-

Elution:

-

Resuspend the beads in 50 µL of Elution Buffer and incubate for 5 minutes at room temperature.

-

Pellet the beads and transfer the supernatant containing the eluted proteins to a new tube.

-

Neutralize the eluate with 5 µL of Neutralization Buffer.

-

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against β-catenin and GSK3β to determine changes in their association with Axin.

TOPflash/FOPflash Reporter Assay for Wnt Signaling Activity

This dual-luciferase reporter assay is used to quantify the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

-

HEK293T cells.

-

TOPflash and FOPflash reporter plasmids (containing TCF/LEF binding sites or mutated sites, respectively, upstream of a luciferase gene).

-

Renilla luciferase plasmid (for transfection normalization).

-

Lipofectamine 2000 or a similar transfection reagent.

-

Dual-Luciferase Reporter Assay System (Promega or equivalent).

-

Luminometer.

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection:

-

Co-transfect cells with either the TOPflash or FOPflash plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound or DMSO as a control.

-

Cell Lysis: After 24 hours of treatment, wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

-

Luciferase Assay:

-

Measure the firefly luciferase activity (from TOPflash/FOPflash) and Renilla luciferase activity sequentially in a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in Wnt signaling activity by comparing the normalized luciferase activity of this compound-treated cells to that of DMSO-treated cells.

-

In Vivo Colorectal Cancer Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Athymic nude mice (4-6 weeks old).

-

Colorectal cancer cells (e.g., DLD1 or SW480).

-

Matrigel.

-

This compound.

-

Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline).

-

Calipers for tumor measurement.

Procedure:

-

Cell Preparation: Culture the chosen colorectal cancer cell line and harvest cells during the exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth and Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Drug Administration:

-

Prepare the this compound formulation in the vehicle solution.

-

Administer this compound (e.g., 25 mg/kg) or vehicle control to the respective groups via intraperitoneal (i.p.) injection daily.

-

-

Endpoint and Analysis:

-

Continue treatment for the specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

Tumor tissue can be further analyzed by immunohistochemistry for markers like β-catenin and Ki-67.

-

Mandatory Visualizations

Experimental Workflow for In Vivo Xenograft Study

Logical Relationship of this compound's Effects

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. selleckchem.com [selleckchem.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The β-Catenin Destruction Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small molecule-induced simultaneous destabilization of β-catenin and RAS is an effective molecular strategy to suppress stemness of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

KYA1797K: A Targeted Approach to Overcoming APC-Mutated Colorectal Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Mutations in the Adenomatous Polyposis Coli (APC) gene are a hallmark of colorectal cancer (CRC), leading to the aberrant activation of the Wnt/β-catenin signaling pathway and uncontrolled cell proliferation. KYA1797K has emerged as a promising small molecule inhibitor that targets the core of this pathway, offering a novel therapeutic strategy for APC-mutant cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on cancer cell lines harboring APC mutations, detailed experimental protocols for its evaluation, and visualizations of the key pathways and workflows.

Introduction: The Challenge of APC-Mutated Colorectal Cancer

The Wnt/β-catenin signaling pathway is a critical regulator of cell fate, proliferation, and differentiation. In a healthy state, the APC protein is a key component of the β-catenin destruction complex, which also includes Axin, Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1). This complex facilitates the phosphorylation and subsequent proteasomal degradation of β-catenin, keeping its cytoplasmic levels low.

Truncating mutations in the APC gene, present in over 80% of colorectal cancers, disrupt the formation and function of the destruction complex.[1] This leads to the accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin acts as a co-activator for the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors, driving the expression of target genes that promote cell proliferation and tumor growth, such as c-MYC and Cyclin D1.

This compound: Mechanism of Action

This compound is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway with a reported IC50 of 0.75 µM for TOPflash reporter activity.[2] Its unique mechanism of action involves the direct binding to the regulator of G-protein signaling (RGS) domain of Axin, a scaffold protein within the β-catenin destruction complex.

By binding to Axin, this compound enhances the formation and stability of the β-catenin destruction complex. This fortified complex more efficiently targets both β-catenin and the oncoprotein Ras for degradation. This compound promotes the GSK3β-mediated phosphorylation of β-catenin at serines 33 and 37 and threonine 41, as well as K-Ras. These phosphorylation events mark the proteins for ubiquitination and subsequent degradation by the proteasome. Consequently, this compound treatment leads to a significant reduction in the cellular levels of both β-catenin and Ras, effectively inhibiting two major oncogenic signaling pathways in colorectal cancer.

Impact on APC-Mutated Cancer Cell Lines: Quantitative Data

In Vivo Efficacy

The anti-tumor activity of this compound has been validated in preclinical in vivo models of APC-mutated colorectal cancer.

| Model | Cell Line/Strain | Treatment | Duration | Tumor Growth Inhibition | Reference |

| Xenograft | D-MT (APC & KRAS mutant) | 20 mg/kg, i.p. | 28 days | Statistically significant reduction in tumor weight and volume. | [3] |

| Genetically Engineered Mouse Model | Apcmin/+/KrasG12DLA2 | 25 mg/kg, i.p. | 7 weeks | Statistically significant reduction in total tumor incidence. | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the impact of this compound on APC-mutated cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the dose-dependent effect of this compound on the viability of colorectal cancer cell lines.

Materials:

-

APC-mutant colorectal cancer cell lines (e.g., SW480, DLD1)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in complete growth medium from a stock solution. The final concentrations should typically range from 0.1 to 50 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the cells for 48 to 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.

Western Blotting for β-catenin and Ras

This protocol is for assessing the protein levels of β-catenin and Ras in response to this compound treatment.

Materials:

-

APC-mutant colorectal cancer cells

-

This compound

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-β-catenin, anti-pan-Ras, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 25 µM) for 24 hours.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Use β-actin as a loading control to normalize protein levels.

In Vivo Xenograft Tumor Model

This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

-

APC-mutant colorectal cancer cells (e.g., D-MT)

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Matrigel (optional)

-

This compound formulation for intraperitoneal (i.p.) injection

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

-

Subcutaneously inject 1-5 x 10⁶ cells into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 20-25 mg/kg) or vehicle control via i.p. injection daily or on a specified schedule.

-

Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.

-

Monitor the body weight of the mice as a measure of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion and Future Directions

This compound represents a significant advancement in the targeted therapy of APC-mutated colorectal cancers. Its unique mechanism of simultaneously promoting the degradation of both β-catenin and Ras addresses two of the most critical oncogenic drivers in this disease. The preclinical data strongly support its potential as a therapeutic agent.

Future research should focus on:

-

A comprehensive evaluation of this compound's efficacy across a broader panel of colorectal cancer cell lines with different APC and co-occurring mutations to identify potential biomarkers of response.

-

In-depth pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery in vivo.

-

Investigation of combination therapies, where this compound could be used to sensitize tumors to other targeted agents or chemotherapies.

The continued development of this compound and similar compounds that target the core vulnerabilities of APC-mutant cancers holds great promise for improving patient outcomes in this challenging disease.

References

initial studies and preclinical data for KYA1797K

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial studies and preclinical data for KYA1797K, a novel small molecule inhibitor of the Wnt/β-catenin signaling pathway. The information presented herein is a synthesis of publicly available preclinical research, intended to inform further investigation and development of this compound.

Core Mechanism of Action

This compound is a potent and selective inhibitor of Wnt/β-catenin signaling.[1][2] Its primary mechanism involves binding directly to the RGS (Regulator of G-protein Signaling) domain of axin.[2][3][4] This interaction enhances the formation and stability of the β-catenin destruction complex, which consists of axin, adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1 (CK1).[5] By promoting the assembly of this complex, this compound facilitates the GSK3β-mediated phosphorylation of β-catenin, leading to its ubiquitination and subsequent proteasomal degradation.[5]

A key feature of this compound is its dual action in also promoting the degradation of Ras proteins.[4][6] This occurs through a similar mechanism, where the activation of GSK3β leads to the phosphorylation and subsequent degradation of Ras.[3][6] This dual targeting of both β-catenin and Ras makes this compound a promising candidate for cancers with co-activation of both Wnt/β-catenin and Ras/ERK pathways.[2][7]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from initial preclinical studies of this compound.

| Parameter | Value | Assay System | Reference |

| IC₅₀ | 0.75 µM | TOPflash reporter assay | [1][2] |

| IC₅₀ (PD-1/PD-L1) | 94 ± 4.2 µM | FRET-based PD-1/SHP-2 interaction assay | [3] |

| Study Type | Cancer Model | Dosing Regimen | Key Findings | Reference |

| In Vivo Efficacy | Colorectal Cancer (CRC) Xenograft (D-MT cells) | 25 mg/kg, intraperitoneal injection | Reduced tumor weight and volume by 70%; decreased levels of β-catenin and Ras. | [1] |

| In Vivo Efficacy | Non-Small Cell Lung Cancer (NSCLC) (KrasLA2 mouse model) | Not specified | Effectively inhibited Kras-driven tumorigenesis by suppressing the Ras-ERK pathway. | [7] |

| In Vivo Efficacy | Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenograft (PDX) | Not specified | Reduced tumor growth; decreased levels of β-catenin, pan-RAS, and EGFR. | [4] |

| In Vivo Efficacy | Kidney Aging (D-gal-treated mice) | Not specified | Inhibited β-catenin pathway, preserved mitochondrial homeostasis, repressed cellular senescence, and retarded fibrosis. | [5] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed signaling pathway and the mechanism of action of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. allgenbio.com [allgenbio.com]

- 3. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Destabilization of β-catenin and RAS by targeting the Wnt/β-catenin pathway as a potential treatment for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a Novel Small Molecule Destabilizing β-Catenin, Is Superior to ICG-001 in Protecting against Kidney Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. A Ras destabilizer this compound overcomes the resistance of EGFR tyrosine kinase inhibitor in KRAS-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

KYA1797K: A Technical Guide to a Dual Wnt/β-Catenin and Ras Pathway Inhibitor

For Immediate Release

This document provides a comprehensive technical overview of KYA1797K, a potent and selective small-molecule inhibitor of the Wnt/β-catenin signaling pathway. This compound presents a significant area of interest for cancer research, particularly for colorectal cancers (CRC) harboring mutations in both the APC and KRAS genes. This guide consolidates key chemical and biological data, outlines its mechanism of action, and provides detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound, a derivative of the natural product rhodanine, is a synthetic compound designed to target key nodes in oncogenic signaling.[1] Its identity and fundamental properties are summarized below.

| Property | Value | Citation(s) |

| IUPAC Name | (5Z)-5-[[5-(4-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-3-thiazolidinepropanoic acid, monopotassium salt | [1] |

| CAS Number | 1956356-56-1 | [1] |

| Molecular Formula | C₁₇H₁₁KN₂O₆S₂ | [1] |

| Molecular Weight | 442.5 g/mol | [1] |

| Appearance | Crystalline solid | |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | Soluble in DMSO (10 mM) | |

| Storage | Store at -20°C | [1] |

Mechanism of Action: Dual Degradation of β-Catenin and Ras

This compound's primary mechanism involves the targeted destabilization and subsequent degradation of two critical oncoproteins: β-catenin and Ras.[1] Unlike other Wnt pathway inhibitors, this compound does not act on the upstream components but rather enhances the formation of the β-catenin destruction complex.

The key steps are as follows:

-

Direct Binding to Axin: this compound binds directly to the regulators of G-protein signaling (RGS) domain of Axin, a scaffold protein central to the β-catenin destruction complex.[1]

-

Enhanced Complex Formation: This binding event promotes the assembly and stability of the destruction complex, which also includes APC, Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α).

-

GSK3β Activation: By enhancing the complex, this compound facilitates the activation of GSK3β.

-

Phosphorylation of β-Catenin and Ras: Activated GSK3β phosphorylates both β-catenin (at Ser33/Ser37/Thr41) and K-Ras (at Thr144/Thr148).

-

Proteasomal Degradation: This phosphorylation marks both proteins for ubiquitination by the β-TrCP E3 ligase, leading to their degradation by the proteasome.

This dual-targeting mechanism is particularly effective in cancers where both the Wnt/β-catenin and Ras-MAPK pathways are aberrantly activated, a common occurrence in colorectal cancer.

Biological Activity and Efficacy

This compound demonstrates potent activity in vitro and in vivo, particularly against colorectal cancer cell lines with dual mutations in APC and KRAS.

| Assay / Model | Metric | Value | Cell Line(s) / Model | Citation(s) |

| Wnt/β-catenin Signaling | IC₅₀ | 0.75 µM | HEK293 cells (TOPflash reporter assay) | [1] |

| Cell Growth Inhibition | GI₅₀ | 4.2 - 5.0 µM | SW480, LoVo, DLD1, HCT15 (Colorectal cancer) | |

| PD-L1 Binding | Kᴅ | 59 ± 8 µM | Recombinant human PD-L1 | [1] |

| PD-1 Signaling | IC₅₀ | 94 ± 4.2 µM | FRET-based cellular assay | |

| In Vivo Efficacy | Dose | 20-25 mg/kg (i.p.) | D-MT colorectal cancer mouse xenograft model |

In vivo, administration of this compound has been shown to significantly reduce tumor growth in xenograft models of colorectal cancer.[1] Recent studies have also indicated a potential off-target effect involving weak binding to PD-L1, suggesting a possible role in modulating the immune checkpoint, though this requires further investigation.[1]

Experimental Protocols

The following are detailed protocols for key assays used to characterize the activity of this compound.

Wnt/β-catenin Activity (TOPflash Reporter Assay)

This assay quantifies the transcriptional activity of the β-catenin/TCF complex.

Materials:

-

HEK293 cells

-

TOPflash and FOPflash luciferase reporter plasmids

-

pRL-TK (Renilla luciferase) plasmid for normalization

-

Lipofectamine 2000 or similar transfection reagent

-

Wnt3a-conditioned medium (Wnt3a-CM)

-

Dual-Luciferase Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293 cells in 96-well plates at a density of 25,000 cells/well, 24 hours prior to transfection.

-

Transfection: Co-transfect cells in each well with TOPflash (or FOPflash as a negative control) and pRL-TK plasmids using Lipofectamine 2000 according to the manufacturer's protocol.[2]

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing Wnt3a-CM and varying concentrations of this compound (or DMSO as a vehicle control).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Lysis and Measurement: Lyse the cells and measure both firefly (TOP/FOPflash) and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[3]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The Wnt signaling activity is expressed as the ratio of normalized TOPflash to FOPflash activity.[2][3]

Cell Proliferation (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of viability and proliferation.

Materials:

-

Colorectal cancer cell lines (e.g., SW480, HCT15)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO or other suitable solubilization solution.

-

Microplate spectrophotometer.

Procedure:

-

Cell Seeding: Plate cells (e.g., 3,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight.[4]

-

Compound Treatment: Treat the cells with various concentrations of this compound or DMSO vehicle control for 72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]

-

Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[4]

-

Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4][5] Read the absorbance at a wavelength between 570-590 nm.[5]

-

Data Analysis: Subtract the background absorbance from a blank well (medium only). Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Conclusion

This compound is a valuable research tool for investigating the interconnected roles of the Wnt/β-catenin and Ras signaling pathways in cancer. Its unique mechanism of inducing the degradation of both β-catenin and Ras offers a promising therapeutic strategy for cancers, such as CRC, that are dependent on both pathways. The data and protocols presented here provide a foundation for further research into the efficacy and potential clinical applications of this compound.

References

- 1. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jcancer.org [jcancer.org]

- 3. TOP Flash/FOP-Flash reporter assay [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. MTT assay protocol | Abcam [abcam.com]

KYA1797K: A Technical Guide to its Interaction with Axin and Dual Inhibition of Wnt/β-catenin and Ras Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule KYA1797K and its mechanism of action centered on its direct interaction with the axin protein. This compound is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway, with a secondary inhibitory effect on the Ras signaling pathway.[1][2][3] By binding to the RGS (Regulator of G-protein Signaling) domain of axin, this compound enhances the formation of the β-catenin destruction complex, leading to the simultaneous degradation of both β-catenin and Ras proteins.[4][5][6] This dual-targeting mechanism makes this compound a promising therapeutic candidate for cancers with aberrant activation of both pathways, particularly colorectal and non-small cell lung cancers harboring APC and KRAS mutations.[2][4][7] This document details the molecular interactions, signaling pathway modulation, quantitative efficacy, and relevant experimental protocols for the study of this compound.

Introduction

The Wnt/β-catenin and Ras signaling pathways are critical regulators of cellular proliferation, differentiation, and survival. Their aberrant activation is a hallmark of numerous cancers. The crosstalk between these two pathways often contributes to tumor progression and therapeutic resistance. This compound has emerged as a novel therapeutic agent that exploits this crosstalk by targeting a central regulatory protein, axin. Axin is a scaffold protein that facilitates the assembly of the β-catenin destruction complex, which includes adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α). This complex phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.

This compound directly binds to the RGS domain of axin, modulating the conformation of the destruction complex to enhance its activity.[1][4][5] This leads to increased phosphorylation and degradation of not only β-catenin but also Ras, offering a dual-pronged attack on cancer cell signaling.[1]

Mechanism of Action

This compound's primary mechanism of action involves its direct binding to the RGS domain of the axin protein.[4][5][8] This interaction initiates a cascade of events that culminates in the destabilization of both β-catenin and Ras.

-

Enhancement of the β-catenin Destruction Complex: By binding to axin, this compound promotes the formation and stability of the β-catenin destruction complex.[1]

-

Activation of GSK3β: The enhanced complex formation leads to the activation of GSK3β.[9]

-

Phosphorylation of β-catenin and Ras: Activated GSK3β phosphorylates β-catenin at serines 33 and 37 and threonine 41, and K-Ras at threonines 144 and 148.[5][10]

-

Proteasomal Degradation: This phosphorylation event signals for the ubiquitination of both proteins by β-TrCP, leading to their subsequent degradation by the proteasome.[10]

This mechanism effectively reduces the nuclear translocation of β-catenin and the membrane localization of Ras, thereby inhibiting their downstream signaling and oncogenic functions.[1]

Signaling Pathway Modulation

This compound selectively inhibits the Wnt/β-catenin and MAPK/ERK pathways.[1] It does not significantly affect other cancer-related pathways such as Notch and TGFβ.[1]

Figure 1: this compound interaction with the Wnt/β-catenin signaling pathway.

Quantitative Data

The following tables summarize the quantitative data available for this compound's activity.

| Parameter | Value | Assay | Reference |

| IC50 | 0.75 µM | TOPflash reporter assay in HEK293 cells | [1][4][5][8] |

| GI50 (SW480 cells) | 5 µM | Cell proliferation assay | [8] |

| GI50 (LoVo cells) | 4.8 µM | Cell proliferation assay | [8] |

| GI50 (DLD1 cells) | 4.5 µM | Cell proliferation assay | [8] |

| GI50 (HCT15 cells) | 4.2 µM | Cell proliferation assay | [8] |

| IC50 (PD-1 Signaling) | 94 ± 4.2 μM | FRET assay | [9] |

Table 1: In Vitro Efficacy of this compound.

| Animal Model | Dosage | Administration | Effect | Reference |

| D-MT colorectal cancer mouse xenograft | 20 mg/kg | Intraperitoneal (i.p.) | Reduced tumor growth | [8] |

| D-MT colorectal cancer mouse xenograft | 25 mg/kg | Intraperitoneal (i.p.) | 70% reduction in tumor weight and volume | [1][5] |

| KrasLA2 mouse model | Not specified | Not specified | Inhibited Kras-driven tumorigenesis | [2] |

Table 2: In Vivo Efficacy of this compound.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from methodologies used in studies of this compound.[1][11]

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., SW480, LoVo, DLD1, HCT15)[1]

-

96-well plates

-

Complete growth medium (specific to cell line)

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or isopropanol with HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3 x 103 cells/well and allow them to adhere overnight.[1]

-

Prepare serial dilutions of this compound in complete growth medium. A typical concentration range is 0.2 to 25 µM.[5] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 590 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 value.

Figure 2: Workflow for the MTT cell proliferation assay.

In Vivo Xenograft Tumor Model

This protocol is a generalized representation based on described in vivo studies.[1][5][8]

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line capable of forming tumors (e.g., D-MT cells)[1]

-

This compound for injection

-

Vehicle solution

-

Calipers for tumor measurement

-

Sterile syringes and needles

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Allow tumors to grow to a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 20-25 mg/kg) or vehicle via intraperitoneal injection daily or as determined by the study design.[1][5][8]

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

Tumor tissues can be further analyzed by immunohistochemistry or Western blotting for target protein levels.

Potential Off-Target Effects

Recent studies have suggested a potential off-target effect of this compound. It has been identified as a weak binder to PD-L1, suggesting it might function as a modest modulator of the PD-1/PD-L1 immune checkpoint.[9] This interaction could contribute to its overall anti-cancer activity by potentially reducing immune evasion by cancer cells.[12] Further investigation into this aspect of this compound's pharmacology is warranted.

Conclusion

This compound represents a promising therapeutic strategy for cancers driven by aberrant Wnt/β-catenin and Ras signaling. Its unique mechanism of action, centered on the targeted binding to the RGS domain of axin to promote the degradation of both β-catenin and Ras, distinguishes it from other pathway inhibitors. The preclinical in vitro and in vivo data strongly support its potential as an anti-cancer agent. Further research, including pharmacokinetic and pharmacodynamic studies, is necessary to advance this compound towards clinical application. The potential immunomodulatory effects via PD-L1 binding also open new avenues for investigation and potential combination therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. A Ras destabilizer this compound overcomes the resistance of EGFR tyrosine kinase inhibitor in KRAS-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small-molecule binding of the axin RGS domain promotes β-catenin and Ras degradation PMID: 27294323 | MCE [medchemexpress.cn]

- 4. allgenbio.com [allgenbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. Destabilization of β-catenin and RAS by targeting the Wnt/β-catenin pathway as a potential treatment for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound, a Novel Small Molecule Destabilizing β-Catenin, Is Superior to ICG-001 in Protecting against Kidney Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

KYA1797K: Application Notes and Protocols for Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of KYA1797K, a potent small molecule inhibitor, in cell culture experiments. This document outlines the mechanism of action, optimal concentrations for various cell lines, and detailed protocols for key experimental assays.

Mechanism of Action

This compound is a selective inhibitor of the Wnt/β-catenin signaling pathway with a reported IC50 of approximately 0.75 µM in a TOPflash reporter assay.[1][2][3] It functions by directly binding to the RGS (Regulator of G-protein Signaling) domain of axin, a key component of the β-catenin destruction complex.[2][3][4][5] This interaction promotes the formation and activation of the destruction complex, which includes Axin, APC, GSK3β, and CK1. The activated complex then phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.

Interestingly, this compound also induces the degradation of Ras proteins.[1][4][6][7] By enhancing the formation of the β-catenin destruction complex, this compound facilitates the activation of GSK3β, which can then phosphorylate K-Ras, leading to its degradation.[3] This dual-targeting of both β-catenin and Ras makes this compound a valuable tool for studying cancers with mutations in both the Wnt/β-catenin and Ras/ERK pathways, such as certain colorectal and triple-negative breast cancers.[1][2][6] Some studies also suggest that this compound may have an off-target effect as a weak modulator of the PD-1/PD-L1 checkpoint.[4]

Optimal Concentrations for Cell Culture

The optimal concentration of this compound can vary depending on the cell line, the specific biological question being investigated, and the duration of the treatment. Based on published data, a range of concentrations has been shown to be effective.

Table 1: Recommended Concentrations of this compound for In Vitro Studies

| Cell Line | Cancer Type | Effective Concentration Range | Notes |

| SW480, LoVo, DLD1, HCT15 | Colorectal Cancer (CRC) | 4.2 - 5 µM (GI50) | The GI50 values for inhibiting cell growth were reported in this range.[5] For assays like western blotting and colony formation, concentrations up to 25 µM have been used.[1][5][8] |

| HCT116 | Colorectal Cancer (CRC) | 25 µM | Effective in degrading both β-catenin and Ras in wild-type HCT116 cells.[7] |

| D-WT, D-MT | Colorectal Cancer (CRC) | 25 µM | Used for cell proliferation assays.[1] |

| NCI-H1650, NCI-H460, A549 | Non-Small Cell Lung Cancer (NSCLC) | 5 or 25 µmol/L | Used to assess effects on colony formation.[9] |

| Patient-Derived Cells (PDCs) | Triple-Negative Breast Cancer (TNBC) | Not specified | Shown to inhibit proliferation and metastatic capability.[6] |

| HEK293 | Human Embryonic Kidney | 0.75 µM (IC50) - 25 µM | The IC50 was determined using a Wnt3a-induced reporter assay.[5] A concentration of 25 µM was used to demonstrate increased GSK3β activation and phosphorylation of β-catenin and Ras.[5] |

| HKC-8 | Human Proximal Tubular Epithelial | 1 µM | Shown to be a safe and effective concentration for inhibiting β-catenin signaling in studies of kidney aging without inducing apoptosis.[10] |

| Endometrial Stromal Cells | Endometriosis | 25 µM | Used in co-culture experiments to examine protein levels of collagen 1, α-SMA, and smad7.[3] |

Experimental Protocols

Here are detailed protocols for common assays used to evaluate the efficacy of this compound.

Cell Viability and Proliferation (MTT Assay)

This protocol is adapted from established methods to assess the effect of this compound on cell proliferation.[1][10]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

The next day, treat the cells with various concentrations of this compound (e.g., 0.5, 1, 2, 4, 8, 10, 25, 50 µM). Include a DMSO-only control.

-

Incubate the cells for the desired period (e.g., 48, 72, or 96 hours).[1][10]

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

-

Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 590 nm using a microplate reader.

-

Calculate cell viability as a percentage of the DMSO-treated control.

Caption: Workflow for assessing cell viability using the MTT assay.

Western Blotting

This protocol allows for the analysis of protein levels, such as β-catenin and Ras, following this compound treatment.[10][11][12]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-β-catenin, anti-Ras, anti-p-GSK3β, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

Procedure:

-

Plate cells and treat with the desired concentration of this compound (e.g., 25 µM) for a specific time (e.g., 24, 48, or 72 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-50 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Caption: General workflow for Western Blotting analysis.

Luciferase Reporter Assay (TOPflash/FOPflash)

This assay is used to specifically measure the activity of the Wnt/β-catenin signaling pathway. The TOPflash reporter contains TCF/LEF binding sites that drive luciferase expression in response to active β-catenin, while the FOPflash reporter contains mutated binding sites and serves as a negative control.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TOPflash and FOPflash reporter plasmids

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

This compound (dissolved in DMSO)

-

Wnt3a-conditioned medium (or recombinant Wnt3a)

-

Dual-Luciferase® Reporter Assay System[13]

-

Luminometer

Procedure:

-

Co-transfect cells with the TOPflash or FOPflash plasmid and the Renilla luciferase plasmid.

-

After 24 hours, treat the cells with Wnt3a-conditioned medium to activate the Wnt/β-catenin pathway.

-

Simultaneously, treat the cells with a range of this compound concentrations (e.g., 0.1 to 10 µM). Include a DMSO-only control.

-

Incubate for another 24 hours.

-

Lyse the cells using the passive lysis buffer provided in the assay kit.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.[14][15][16][17]

-

Normalize the TOPflash/FOPflash activity to the Renilla luciferase activity.

-

Calculate the fold change in reporter activity relative to the Wnt3a-stimulated, DMSO-treated control.

Caption: this compound mechanism of action on Wnt/β-catenin and Ras pathways.

Conclusion

This compound is a versatile and potent inhibitor for studying the intertwined roles of the Wnt/β-catenin and Ras/ERK signaling pathways in various cellular contexts, particularly in cancer biology. The optimal concentration for this compound is cell-type dependent, and it is recommended to perform a dose-response curve to determine the most effective concentration for your specific experimental setup. The provided protocols offer a starting point for investigating the cellular effects of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. allgenbio.com [allgenbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Destabilization of β-catenin and RAS by targeting the Wnt/β-catenin pathway as a potential treatment for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. selleck.co.jp [selleck.co.jp]

- 9. researchgate.net [researchgate.net]

- 10. This compound, a Novel Small Molecule Destabilizing β-Catenin, Is Superior to ICG-001 in Protecting against Kidney Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-rad.com [bio-rad.com]

- 12. Western blot protocol | Abcam [abcam.com]

- 13. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Luciferase Assay System Protocol [promega.com]

- 16. med.upenn.edu [med.upenn.edu]

- 17. abbkine.com [abbkine.com]

Application Notes and Protocols for KYA1797K in In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and experimental protocols for the use of KYA1797K in in vivo research settings. This compound is a potent and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway, which also promotes the degradation of Ras, making it a valuable tool for studies in oncology and aging.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the recommended dosages and administration details for this compound in various in vivo models based on published research.

Table 1: Recommended Dosage of this compound for In Vivo Experiments

| Animal Model | Dosage | Administration Route | Frequency | Vehicle | Reference |

| Accelerated Aging Mouse Model | 10 mg/kg/day | Intraperitoneal (i.p.) | Daily for 4 weeks | Not specified | [1] |

| Colorectal Cancer (CRC) Xenograft Mouse Model | 25 mg/kg/day | Intraperitoneal (i.p.) | Daily | DMSO, PEG300, Tween80, ddH2O | [5] |

| KRAS-mutated Non-Small Cell Lung Cancer (NSCLC) Xenograft Mouse Model | 25 mg/kg/day | Intraperitoneal (i.p.) | Daily | Not specified | [5] |

| Gastric Cancer Patient-Derived Xenograft (PDX) Model | 25 mg/mL | Intraperitoneal (i.p.) | Daily | Not specified | [5] |

Table 2: Summary of this compound Effects in In Vivo Models

| Animal Model | Key Findings | Reference |

| Accelerated Aging Mouse Model | Inhibited β-catenin signaling, alleviated renal fibrosis, and protected against cellular senescence.[6] | [1] |

| Colorectal Cancer (CRC) Xenograft Mouse Model | Reduced tumor weight and volume by approximately 70%; decreased levels of β-catenin and Ras proteins. | [2] |

| KRAS-mutated Non-Small Cell Lung Cancer (NSCLC) Xenograft Mouse Model | Effectively inhibited Kras-driven tumorigenesis by suppressing the Ras-ERK pathway. | [7] |

Signaling Pathway

This compound is a small molecule that targets the Wnt/β-catenin signaling pathway. It functions by binding to the regulator of G-protein signaling (RGS) domain of axin, a key scaffolding protein in the β-catenin destruction complex.[5][8] This binding event enhances the assembly and activity of the destruction complex, which includes Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α). The activated GSK3β then phosphorylates both β-catenin and Ras, marking them for ubiquitination and subsequent proteasomal degradation.[2][8] This dual-targeting mechanism makes this compound effective in cancers with mutations in both the Wnt/β-catenin and Ras pathways.[8]

Caption: Mechanism of this compound action on the Wnt/β-catenin and Ras signaling pathways.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Colorectal Cancer Xenograft Mouse Model

This protocol is adapted from studies demonstrating the anti-tumor effects of this compound in CRC xenografts.[2]

1. Animal Model:

-

Use immunodeficient mice (e.g., BALB/c nude mice), 6-8 weeks old.

-

Subcutaneously inject a human CRC cell line harboring both APC and KRAS mutations (e.g., DLD-1 or SW480) into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

2. This compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

For injection, dilute the stock solution in a vehicle mixture of PEG300, Tween80, and sterile water or saline. A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween80, and 45% sterile water. The final concentration should be such that the desired dose is administered in a volume of 100-200 µL.

3. Administration:

-

Administer this compound at a dose of 25 mg/kg body weight via intraperitoneal (i.p.) injection.

-

Treat the mice daily for a specified period (e.g., 21-28 days).

-

A control group should receive vehicle injections following the same schedule.

4. Monitoring and Endpoint:

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry) to assess the levels of β-catenin and Ras.

Caption: Experimental workflow for in vivo efficacy testing of this compound in a CRC xenograft model.

Protocol 2: Evaluation of this compound in an Accelerated Aging Mouse Model

This protocol is based on a study investigating the protective effects of this compound against kidney aging.[1]

1. Animal Model:

-

Use male C57BL/6 mice, 2 months old.

-

Induce accelerated aging by subcutaneous injection of D-galactose (D-gal) at a dose of 150 mg/kg/day for 6 weeks.

2. This compound Administration:

-

After 2 weeks of D-gal injections, begin daily intraperitoneal (i.p.) injections of this compound at a dose of 10 mg/kg body weight.

-

Continue this compound treatment for 4 weeks concurrently with D-gal injections.

-

Include control groups receiving vehicle, D-gal only, and this compound only.

3. Outcome Assessment:

-

At the end of the 6-week period, collect kidney tissues.

-

Perform Western blot analysis to assess the expression of active β-catenin, total β-catenin, and markers of fibrosis (e.g., fibronectin, α-SMA).

-

Conduct histological analysis (e.g., Sirius Red staining) to evaluate renal fibrosis.

-

Assess markers of cellular senescence (e.g., SA-β-gal staining, p16INK4a expression).

Caption: Experimental workflow for evaluating this compound in a D-galactose-induced aging mouse model.

Safety and Toxicology

In a study using a xenograft mouse model, daily intraperitoneal administration of this compound at 25 mg/kg did not result in any significant changes in the body weight of the mice, and no abnormalities were observed in their liver tissues.[2] This suggests a favorable safety profile at the tested therapeutic doses. However, researchers should always conduct their own safety assessments and adhere to institutional animal care and use guidelines.

References

- 1. selleckchem.com [selleckchem.com]

- 2. KYA 1797K | β-catenin | Tocris Bioscience [tocris.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a Novel Small Molecule Destabilizing β-Catenin, Is Superior to ICG-001 in Protecting against Kidney Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Assessing KYA1797K Efficacy in Organoid Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

KYA1797K is a potent and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers, particularly colorectal cancer (CRC).[1][2] It functions by directly binding to axin, a key component of the β-catenin destruction complex. This interaction enhances the degradation of both β-catenin and RAS proteins, making it a promising therapeutic agent for cancers harboring mutations in genes like APC and KRAS.[3][4] Organoid cultures, which are three-dimensional (3D) in vitro models that closely recapitulate the cellular heterogeneity and architecture of original tumors, provide a robust platform for evaluating the efficacy of targeted therapies like this compound.[5][6] This document provides detailed protocols for assessing the efficacy of this compound in patient-derived colorectal cancer organoids.

Mechanism of Action of this compound

This compound's primary mechanism of action is the destabilization of β-catenin and Ras.[3] In the canonical Wnt signaling pathway, the destruction complex, composed of Axin, APC, GSK3β, and CK1, is responsible for phosphorylating β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. In many cancers, mutations in this pathway lead to the stabilization and nuclear accumulation of β-catenin, which then acts as a transcriptional co-activator to drive cancer cell proliferation. This compound enhances the assembly and activity of the destruction complex, promoting the degradation of both β-catenin and Ras, thereby inhibiting two key oncogenic signaling pathways.[1]

Experimental Protocols

This section outlines the key protocols for assessing the efficacy of this compound in patient-derived colorectal cancer organoids.

Establishment of Patient-Derived Colorectal Cancer Organoids

This protocol describes the generation of organoid cultures from fresh patient tumor tissue.

Materials:

-

Fresh colorectal tumor tissue in a sterile collection tube on ice.

-

DMEM/F-12 with HEPES and GlutaMAX.

-

Fetal Bovine Serum (FBS).

-

Collagenase Type II.

-

DNase I.

-

Basement Membrane Matrix (e.g., Matrigel®).

-

Advanced DMEM/F-12.

-

N-2 and B-27 supplements.

-

Nicotinamide.

-

N-Acetylcysteine.

-

Human EGF.

-

Noggin.

-

R-spondin-1.

-

SB202190 (p38 inhibitor).

-

A83-01 (TGF-β inhibitor).

-

Y-27632 (ROCK inhibitor).

-

Primocin.

Protocol:

-

Wash the tumor tissue with ice-cold PBS supplemented with antibiotics.

-

Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.

-

Digest the tissue fragments in a solution of Collagenase Type II and DNase I in DMEM/F-12 with 10% FBS for 30-60 minutes at 37°C with gentle agitation.

-

Neutralize the digestion with an equal volume of cold DMEM/F-12 with 10% FBS.

-

Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

-

Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in a small volume of ice-cold Basement Membrane Matrix.

-

Plate 50 µL domes of the cell-matrix suspension into a pre-warmed 24-well plate.

-

Polymerize the domes by incubating at 37°C for 15-20 minutes.

-